
The Historical Application of Pheniprazine in
Depression Therapy: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pheniprazine

Cat. No.: B1196415 Get Quote

Published: November 8, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical whitepaper provides an in-depth review of the historical use of

pheniprazine, a hydrazine-class monoamine oxidase inhibitor (MAOI), in the treatment of

major depressive disorder. Marketed in the 1960s under brand names such as Catron and

Cavodil, pheniprazine represented an early pharmacological approach to managing

depression.[1] This document details its mechanism of action, clinical application, and the

significant toxicity concerns, particularly optic neuritis and hepatotoxicity, that led to its

withdrawal from the market.[1][2] By synthesizing available historical data, this paper aims to

provide a comprehensive technical resource for researchers in psychopharmacology and drug

development, offering insights into the therapeutic potential and inherent risks of early, non-

selective, irreversible MAOIs.

Introduction: The Dawn of Psychopharmacology
The 1950s marked a revolutionary period in the treatment of depression with the serendipitous

discovery of the antidepressant properties of monoamine oxidase inhibitors.[3] This era,

running roughly from 1957 to 1970, saw the introduction of the first generation of MAOIs, which

included the hydrazine derivative pheniprazine (α-methylphenethylhydrazine).[1][3] Initially

explored for various conditions including angina pectoris and schizophrenia, its primary

application became the treatment of depressive illnesses.[4][5] Pheniprazine, like its

contemporaries, offered a novel chemical approach to mood disorders, moving treatment
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beyond sedatives and convulsive therapies.[6] However, its promising efficacy was quickly

overshadowed by a severe side-effect profile that ultimately led to its discontinuation.[1][2]

Mechanism of Action: Irreversible Monoamine
Oxidase Inhibition
Pheniprazine functions as a non-selective, irreversible inhibitor of both monoamine oxidase-A

(MAO-A) and monoamine oxidase-B (MAO-B).[6] The core mechanism involves the hydrazine

group of the pheniprazine molecule forming a stable, covalent bond with the flavin adenine

dinucleotide (FAD) cofactor within the MAO enzyme.[7] This irreversible inactivation of MAO

prevents the breakdown of key monoamine neurotransmitters.

By inhibiting MAO, pheniprazine leads to an accumulation of serotonin (5-HT), norepinephrine

(NE), and dopamine (DA) in the presynaptic neuron and an subsequent increase in their

concentration within the synaptic cleft.[7] This enhanced monoaminergic neurotransmission is

believed to be the basis for its antidepressant effects.[7] Additionally, animal studies have

detected amphetamine as an active metabolite of pheniprazine, which may have contributed

to its psychostimulant effects.[1]
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Caption: Signaling pathway of pheniprazine as an irreversible MAO inhibitor.
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Clinical Data and Experimental Protocols
Detailed quantitative data and complete experimental protocols from the clinical trials

conducted in the 1960s are not readily available in digitized archives. The research of that era

often lacked the rigorous design, such as double-blinding and placebo controls, that is standard

today.[6] However, based on historical accounts and later reviews of MAOI therapy, a general

picture of pheniprazine's clinical use can be constructed.

Data Presentation
The following tables summarize the known properties and qualitative clinical data for

pheniprazine.

Table 1: Pharmacological Profile of Pheniprazine

Property Description Source(s)

Drug Class

Monoamine Oxidase
Inhibitor (MAOI), Hydrazine
derivative

[1][4][8]

Mechanism
Irreversible, non-selective

inhibitor of MAO-A and MAO-B
[6][7]

Brand Names Catron, Cavodil [1]

Primary Indication Major Depressive Disorder [4]

Other Historical Uses
Angina Pectoris,

Schizophrenia
[2][5]

Metabolism
Produces amphetamine as an

active metabolite in animals
[1]

| Status | Withdrawn from market due to toxicity |[1][9] |

Table 2: Summary of Adverse Effects
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Adverse Effect
Category

Specific
Manifestations

Notes Source(s)

Ocular Toxicity

Optic Neuritis,
Amblyopia
(impaired vision),
Optic Atrophy,
Reduced Color
Perception, Visual
Field Defects.

A primary reason
for the drug's
withdrawal. Cases
of severe and
potentially
irreversible vision
loss were reported.

[1][2][7][10]

Hepatotoxicity
Jaundice, Liver

Damage.

A known risk for

hydrazine-class

MAOIs.

[1][2][8]

Cardiovascular

Hypertensive Crisis

(Tyramine Reaction),

Orthostatic

Hypotension.

Common to non-

selective MAOIs,

requiring strict dietary

restrictions (avoiding

tyramine-rich foods).

[6][11]

| Neurological/Psychiatric | Overstimulation, Insomnia, Hypomania, Potential for Psychosis. |

Some effects may be linked to its amphetamine metabolite. |[1][6] |

Generalized Experimental Protocol (1960s MAOI Trial)
While a specific protocol for a pheniprazine trial is unavailable, the workflow below represents

a generalized methodology for an antidepressant clinical trial from that period, synthesized

from descriptions of studies on similar MAOIs like phenelzine.[6]
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Phase 1: Patient Recruitment & Baseline

Phase 2: Treatment Period

Phase 3: Efficacy & Safety Evaluation
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Baseline Assessment
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Adverse Effect Monitoring
(Blood pressure, patient reports)

End-of-Study Assessment
(Repeat of baseline measures)

Conclude Treatment Period

Evaluation of Clinical Response
(Categorized as 'Improved', 'No Change', etc.)

Final Safety Analysis
(Compilation of all adverse events)
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Caption: Generalized workflow for a 1960s-era antidepressant clinical trial.
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Toxicity and Withdrawal from Market
The clinical use of pheniprazine was short-lived due to its severe toxicity profile. The two most

significant concerns that led to its withdrawal were hepatotoxicity and ocular toxicity.[1][2]

Ocular Toxicity: Multiple case reports from the early 1960s documented the occurrence of

toxic amblyopia and optic neuritis in patients treated with pheniprazine.[10] Symptoms

included blurred vision, changes in color perception, and visual field loss, which could

progress to optic atrophy.[7] This severe adverse effect was a distinguishing and alarming

feature of pheniprazine compared to other available antidepressants.

Hepatotoxicity: As a hydrazine derivative, pheniprazine carried a risk of causing liver

damage, a known danger for this chemical class of MAOIs.[8]

Hypertensive Crisis: Common to all non-selective, irreversible MAOIs, the "cheese effect"

was a major risk.[6] The inhibition of MAO-A in the gut and liver prevents the breakdown of

dietary tyramine, an amino acid found in aged cheeses, cured meats, and other fermented

foods.[11] Absorption of tyramine can lead to a massive release of norepinephrine, causing a

potentially fatal hypertensive crisis.[6]

The logical progression from discovery to withdrawal is illustrated in the diagram below.
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Caption: Logical flow of pheniprazine's history from development to withdrawal.
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Conclusion and Future Perspective
Pheniprazine represents a critical chapter in the history of psychopharmacology. It

demonstrated the potential of monoamine oxidase inhibition as a viable strategy for treating

depression, paving the way for the monoamine theory of depression.[3] However, its story

serves as a stark reminder of the importance of selectivity and safety in drug design. The

severe toxicities associated with this non-selective, irreversible hydrazine MAOI highlighted the

need for more refined compounds.

The experience with pheniprazine and other first-generation MAOIs directly influenced the

future of antidepressant development, leading to:

The development of non-hydrazine MAOIs (e.g., tranylcypromine) with a potentially lower

risk of hepatotoxicity.[8]

The exploration of reversible MAO-A inhibitors (RIMAs) like moclobemide, designed to

reduce the risk of the tyramine reaction.[3]

The eventual shift towards entirely new classes of antidepressants, such as tricyclic

antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), which offered

improved safety and tolerability profiles.

For today's researchers, the history of pheniprazine underscores the ongoing challenge of

balancing efficacy and toxicity. It provides a valuable case study in adverse drug reactions and

the evolution of regulatory standards, reinforcing the necessity of comprehensive pre-clinical

toxicology and vigilant post-marketing surveillance in modern drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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